molecular formula C9H10O3 B1664171 4-Ethoxybenzoic acid CAS No. 619-86-3

4-Ethoxybenzoic acid

Cat. No. B1664171
CAS RN: 619-86-3
M. Wt: 166.17 g/mol
InChI Key: SHSGDXCJYVZFTP-UHFFFAOYSA-N
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Description

4-Ethoxybenzoic acid is a chemical compound with the molecular formula C9H10O3 . It is a white to light yellow crystal powder .


Molecular Structure Analysis

The molecular structure of 4-Ethoxybenzoic acid consists of a benzene ring substituted with an ethoxy group (C2H5O) and a carboxylic acid group (CO2H) at the para position .


Physical And Chemical Properties Analysis

4-Ethoxybenzoic acid has a molecular weight of 166.17 . It has a density of 1.2±0.1 g/cm3, a boiling point of 291.2±13.0 °C at 760 mmHg, and a flash point of 117.1±13.3 °C . The compound is a solid at room temperature with a melting point of 197-199 °C .

Scientific Research Applications

Thermochemical Properties

  • Thermochemical Research : A study focused on the thermochemical properties of 4-ethoxybenzoic acid. It measured the standard molar enthalpy of formation in both crystalline and gaseous phases, providing insights into the energetics of substituted benzoic acids (Silva, Ferreira, & Maciel, 2010).

Biomedical Applications

  • Anticoccidial Activity : Research in 1964 explored the anticoccidial properties of 4-amino-2-ethoxybenzoic acid and related compounds. It found significant activity in compounds containing 2-alkoxy groups, including 4-amino-2-ethoxybenzoic acid (Rogers et al., 1964).

Chemical Synthesis and Catalysis

  • Oxidative Coupling Reactions : A 2009 study described the use of 4-ethoxybenzoic acid in the oxidative coupling of arene carboxylic acids with alkynes, catalyzed by rhodium/copper, leading to the synthesis of isocoumarin derivatives and other compounds (Shimizu, Hirano, Satoh, & Miura, 2009).

Materials Science

  • Functionalization of Multiwalled Carbon Nanotubes (MWNTs) : Research in 2005 involved the functionalization of MWNTs with 4-ethoxybenzoic acid, facilitating their use in creating nanocomposites with poly(ethylene terephthalate) (PET). This demonstrates the application of 4-ethoxybenzoic acid in enhancing the properties of nanomaterials (Lee et al., 2005).

Biofilm Research

  • Anti-Biofilm Activity : A 2020 study highlighted the anti-biofilm properties of 4-ethoxybenzoic acid against Staphylococcus aureus. It also revealed a synergistic effect with vancomycin, indicating potential use in treating biofilm-related infections (Campbell et al., 2020).

Safety and Hazards

4-Ethoxybenzoic acid may cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . In case of contact, rinse cautiously with water .

properties

IUPAC Name

4-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSGDXCJYVZFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060709
Record name Benzoic acid, 4-ethoxy-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzoic acid

CAS RN

619-86-3
Record name 4-Ethoxybenzoic acid
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Record name 4-Ethoxybenzoic acid
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Record name 4-ETHOXYBENZOIC ACID
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Record name Benzoic acid, 4-ethoxy-
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Record name 4-ethoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the exact mechanism of action is not fully elucidated in the provided research, [] 4-ethoxybenzoic acid has been shown to inhibit biofilm formation in Staphylococcus aureus. [] This effect appears to be related to its ability to interfere with bacterial adherence and aggregation processes, ultimately hindering the establishment of the biofilm structure. [] Additionally, research suggests that 4-ethoxybenzoic acid may potentiate the activity of vancomycin against established biofilms, possibly by disrupting the biofilm matrix and increasing antibiotic penetration. []

ANone:* Molecular Formula: C9H10O3* Molecular Weight: 166.17 g/mol* Spectroscopic Data: Characterization often involves NMR (Nuclear Magnetic Resonance) and IR (Infrared) Spectroscopy. While not explicitly provided in the abstracts, key features would include: * NMR: Aromatic signals for the benzene ring protons, a quartet and triplet for the ethoxy group (-CH2CH3), and a broad signal for the carboxylic acid (-COOH) proton. * IR: A strong, broad peak around 1700 cm-1 indicating the carboxylic acid carbonyl group (C=O), and peaks around 2800-3000 cm-1 representing C-H stretches.

A: 4-Ethoxybenzoic acid has been successfully used to modify the surface of multiwalled carbon nanotubes (MWCNTs). [, ] This modification enhances the dispersion of MWCNTs in polymer matrices like polyethylene (PE) and high-density polyethylene (HDPE), improving their compatibility and potentially leading to composites with enhanced properties. [, ] The stability of 4-ethoxybenzoic acid under the processing conditions used for these composites suggests its suitability for such applications.

ANone: The provided abstracts do not focus on the catalytic properties of 4-ethoxybenzoic acid. Research primarily highlights its role as a functional group for material modification rather than a catalyst itself.

ANone: While not explicitly mentioned in the provided abstracts, computational chemistry techniques could be employed to investigate various aspects of 4-ethoxybenzoic acid, such as:* Molecular modeling: To understand its three-dimensional structure and potential interactions with biological targets (e.g., bacterial proteins involved in biofilm formation).* QSAR (Quantitative Structure-Activity Relationship) studies: To explore the relationship between structural modifications of 4-ethoxybenzoic acid and its biological activity, potentially leading to the design of more potent derivatives.

ANone: The available abstracts primarily focus on the synthesis, characterization, and preliminary applications of 4-ethoxybenzoic acid, with a specific emphasis on its interaction with nanomaterials and potential as an anti-biofilm agent. The information provided does not extend to comprehensive pharmacological, toxicological, or environmental impact assessments. Further research is necessary to address these aspects.

A: The research highlights the potential for cross-disciplinary applications of 4-ethoxybenzoic acid, particularly at the interface of chemistry, materials science, and biology. Its use in modifying carbon nanotubes for composite materials [, ] showcases its relevance in material science, while its anti-biofilm activity [] points towards potential applications in biomedical fields. Further exploration of these avenues could lead to synergistic advancements in these disciplines.

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